molecular formula C14H19N3O2 B2946465 N,N-dimethyl-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)oxy]oxolan-3-amine CAS No. 2202518-94-1

N,N-dimethyl-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)oxy]oxolan-3-amine

Cat. No.: B2946465
CAS No.: 2202518-94-1
M. Wt: 261.325
InChI Key: JOAOKFCJYHXZJO-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)oxy]oxolan-3-amine is a heterocyclic compound featuring a tetrahydrofuran (oxolan) core substituted at position 4 with a 1-methylbenzodiazol-2-yloxy group and at position 3 with an N,N-dimethylamino moiety.

Properties

IUPAC Name

N,N-dimethyl-4-(1-methylbenzimidazol-2-yl)oxyoxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-16(2)12-8-18-9-13(12)19-14-15-10-6-4-5-7-11(10)17(14)3/h4-7,12-13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAOKFCJYHXZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1OC3COCC3N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound’s key differentiator is its 1-methylbenzodiazol-2-yloxy substituent. Below is a comparative analysis with analogous molecules:

Table 1: Structural Comparison
Compound Name Heterocyclic Group Substituents on Oxolan Molecular Formula Molecular Weight CAS Number Purity
Target Compound 1-Methylbenzodiazol-2-yl N,N-dimethyl (C3), O-benzodiazole (C4) C₁₄H₁₈N₃O₂ 260.32* Not available N/A
rac-(3R,4R)-N-methyl-4-[(1-methylpyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride 1-Methylpyrazol-4-yl N-methyl (C3), O-pyrazole (C4) C₇H₁₂ClN₃O 189.65 2059999-75-4 95%
2-(1-Methyltriazol-4-yl)oxolan-3-amine dihydrochloride 1-Methyltriazol-4-yl Amine (C3), O-triazole (C2) C₁₀H₁₈Cl₂N₄O Not specified 95% purity 95%
N-[(Dimethyloxazol-4-yl)methyl]-2-methyloxolan-3-amine Dimethyloxazol-4-yl 2-Methyloxolan, dimethyloxazolylmethyl C₁₁H₁₈N₂O₂ 210.27 1548086-47-0 N/A

*Calculated based on structural formula.

Key Observations :

  • This may enhance stability in biological or catalytic environments .
  • Substituent Effects : The N,N-dimethyl group at C3 improves solubility in polar solvents relative to bulkier substituents (e.g., dihydrochloride salts in ).

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Density (g/cm³) Boiling Point (°C) pKa Storage Conditions
Target Compound N/A N/A N/A N/A
N-(3,4-Dimethoxyphenethyl)-... (Indole derivative) 1.15 724.1 8.82 Room Temperature
N-{3-Bromo-5-methoxy...benzyl}amine 1.463 570.9 10.75 Not specified

Key Observations :

  • The target’s calculated molecular weight (260.32) is intermediate, suggesting moderate solubility compared to larger molecules like (MW 564.74).

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